molecular formula C10H12N2O B13551599 (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

(r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

Cat. No.: B13551599
M. Wt: 176.21 g/mol
InChI Key: RJTLGPNHQLEIKH-VIFPVBQESA-N
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Description

®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol is a chiral compound that contains an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino alcohols.

    Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the enantiomeric purity.

    Optimization: Optimizing reaction conditions to improve yield and reduce costs.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common reagents for substitution reactions include acyl chlorides and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol is used as a building block in organic synthesis to create more complex molecules with potential biological activity.

Biology

In biological research, this compound can be used to study the structure-activity relationships of indole-containing molecules and their interactions with biological targets.

Medicine

In medicinal chemistry, ®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or fluorescent dyes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

®-2-Amino-2-(1h-indol-6-yl)ethan-1-ol is unique due to its specific chiral center and the presence of both an amino group and an indole ring. This combination of features allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2R)-2-amino-2-(1H-indol-6-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2/t9-/m0/s1

InChI Key

RJTLGPNHQLEIKH-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)[C@H](CO)N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(CO)N

Origin of Product

United States

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